(4R)-4-(Boc-amino)-pentanoic acid CAS number and identifiers
(4R)-4-(Boc-amino)-pentanoic acid CAS number and identifiers
Advanced Building Block for Peptidomimetics and Foldamer Engineering
Chemical Identity & Molecular Architecture[1]
(4R)-4-(Boc-amino)pentanoic acid is a chiral
Datasheet Specifications
| Property | Specification |
| Chemical Name | (4R)-4-{[(tert-butoxy)carbonyl]amino}pentanoic acid |
| Synonyms | Boc-(R)-4-aminovaleric acid; Boc-(R)-4-methyl-GABA |
| CAS Number (R-isomer) | 666833-90-5 (Generic/Custom); Precursor (unprotected): 6628-26-8 |
| CAS Number (S-isomer) | 207924-92-3 (Reference for enantiomer) |
| Molecular Formula | |
| Molecular Weight | 231.27 g/mol |
| Chirality | (R)-enantiomer (corresponds to D-stereochemical series in |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DCM, DMF, DMSO, Methanol |
Structural Topology
The molecule features a methyl side-chain at the
Figure 1: Functional topology of (4R)-4-(Boc-amino)pentanoic acid highlighting the reactive termini and the stereogenic center governing foldamer geometry.
Synthetic Routes & Chirality Control[2]
The production of high-purity (4R)-isomer is non-trivial due to the distance of the stereocenter from the carboxyl group. Two primary routes are employed: the classical chemical resolution and the modern enzymatic reductive amination (Green Chemistry).
Route A: Enzymatic Reductive Amination (Sustainable)
This is the preferred method for high enantiomeric excess (>99% ee). It utilizes Levulinic Acid , a biomass-derived platform chemical.
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Substrate: Levulinic Acid (4-oxopentanoic acid).
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Catalyst: Engineered Glutamate Dehydrogenase (e.g., EcGDH mutants).[1]
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Process: Asymmetric reductive amination using ammonia and NADPH.
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Protection: The resulting (R)-4-aminopentanoic acid is reacted with Di-tert-butyl dicarbonate (
) under basic conditions.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Route B: Classical Chemical Synthesis
Involves the ring-opening of chiral lactams or the Arndt-Eistert homologation of amino acids, though the latter is less atom-economical.
Figure 2: Biocatalytic synthesis pathway converting biomass-derived Levulinic acid to the target chiral building block.
Applications in Drug Design: The Foldamer Advantage
The primary utility of (4R)-4-(Boc-amino)pentanoic acid lies in peptidomimetics . By introducing this
14-Helix Formation
While
Proteolytic Stability
Endogenous proteases (trypsin, pepsin, etc.) are evolved to cleave
Sacubitril-Class Analogues
This structural motif is chemically related to the intermediate used in the synthesis of Sacubitril (a neprilysin inhibitor), where a
Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)
Incorporating
Materials
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Resin: Wang resin or Rink Amide resin (depending on C-terminal requirement).
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Coupling Reagents: HATU (preferred for difficult couplings) or DIC/Oxyma.
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Solvent: DMF (Anhydrous).
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Base: DIPEA (Diisopropylethylamine).
Step-by-Step Coupling Cycle
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Resin Swelling: Swell resin in DMF for 30 minutes.
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Deprotection (Preceding Step): Remove Fmoc from the previous amino acid using 20% Piperidine/DMF (
min). Washngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> with DMF. -
Activation:
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Dissolve (4R)-4-(Boc-amino)pentanoic acid (3.0 eq) in DMF.
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Add HATU (2.9 eq) and DIPEA (6.0 eq).
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Critical: Allow pre-activation for 2 minutes to form the active ester.
-
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Coupling:
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Add the activated solution to the resin.
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Agitate at Room Temperature for 2 to 4 hours . (Note:
-amino acids react slower thanngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -amino acids; standard 45-min cycles are insufficient).
-
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Monitoring: Perform a Kaiser Test (Ninhydrin). If positive (blue), re-couple using fresh reagents.
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Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Post-Synthesis Cleavage
Since the target molecule is Boc-protected , it is typically used at the N-terminus as the final residue, or in Boc-chemistry SPPS.
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If used in Fmoc-SPPS: The Boc group survives the Fmoc deprotection steps but will be removed during the final TFA cleavage from the resin.
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Cleavage Cocktail: TFA:TIS:H2O (95:2.5:2.5) for 2 hours.
Quality Control & Validation
To ensure the integrity of the (4R)-stereocenter, the following QC parameters are mandatory.
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1H NMR (DMSO-d6): Confirm the methyl doublet at
ppm and the Boc singlet at ppm. -
HPLC: Chiral stationary phase (e.g., Chiralpak AD-H) is required to determine Enantiomeric Excess (ee).
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Optical Rotation:
should be negative for the free acid (R)-isomer in water, but specific rotation varies by solvent and protection. Always compare against a certified standard.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
References
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Enzymatic Synthesis: Zhang, J., et al. (2022). "A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase." Frontiers in Bioengineering and Biotechnology.
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Foldamer Applications: Seebach, D., & Gardiner, J. (2008). "
-Peptidic Peptidomimetics." Accounts of Chemical Research. -
Gamma-Peptide Structure: Vasudev, P. G., et al. (2011). "
-Peptides: Pushing the boundaries of peptide folding." Chemical Reviews. -
Chemical Identity (S-Isomer Reference): Chem-Impex International. "(S)-Boc-4-amino-pentanoic acid Datasheet."
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Levulinic Acid Valorization: Hayes, D. J., et al. (2006). "The Biofine Process - Production of Levulinic Acid from Cellulosic Biomass." Biorefineries-Industrial Processes and Products.
